molecular formula C13H19NO3 B15238586 Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-EN-1-YL)oxy)acetate CAS No. 2102409-02-7

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-EN-1-YL)oxy)acetate

Cat. No.: B15238586
CAS No.: 2102409-02-7
M. Wt: 237.29 g/mol
InChI Key: DONJVJOGNYYIRZ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate is an organic compound with the molecular formula C13H19NO3. This compound is characterized by a cyclohexene ring substituted with a cyano group and an ethyl ester group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of 2-cyano-4,4-dimethylcyclohex-1-en-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3,3-dimethylbutanoate
  • Methyl 2-cyano-4,4-dimethylpentanoate
  • Propyl 2-cyano-4,4-dimethylhexanoate

Uniqueness

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate is unique due to its cyclohexene ring structure, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds that may have different ring structures or substituents.

Properties

CAS No.

2102409-02-7

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 2-(2-cyano-4,4-dimethylcyclohexen-1-yl)oxyacetate

InChI

InChI=1S/C13H19NO3/c1-4-16-12(15)9-17-11-5-6-13(2,3)7-10(11)8-14/h4-7,9H2,1-3H3

InChI Key

DONJVJOGNYYIRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(CC(CC1)(C)C)C#N

Origin of Product

United States

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